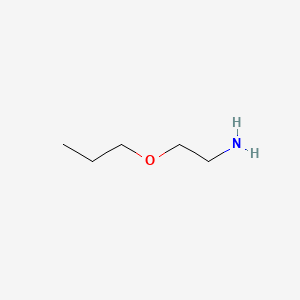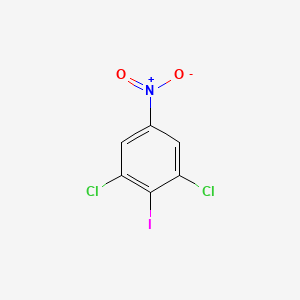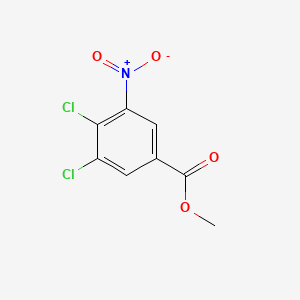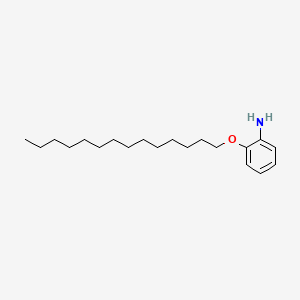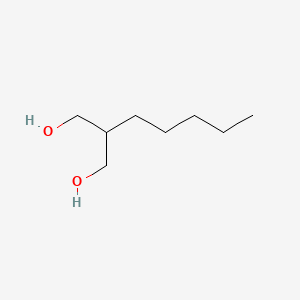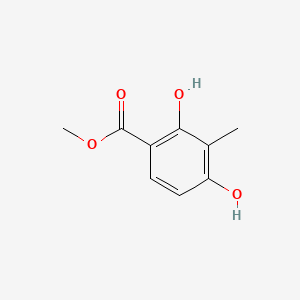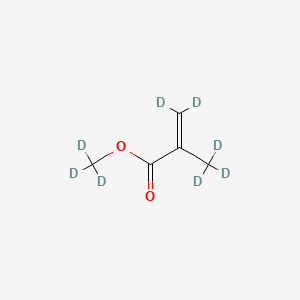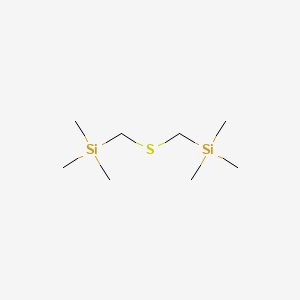
ビス(トリメチルシリルメチル)スルフィド
概要
説明
Bis(trimethylsilylmethyl) sulfide, also known as Thiobis(methylene)bis(trimethylsilane), is a chemical compound with the empirical formula C8H22SSi2 . It is a colorless liquid with a foul odor .
Synthesis Analysis
The reagent is prepared by treating trimethylsilyl chloride with anhydrous sodium sulfide . The reaction is as follows:It must be protected from air because it hydrolyzes readily .
Molecular Structure Analysis
The molecular weight of Bis(trimethylsilylmethyl) sulfide is 206.50 g/mol . The SMILES string representation isCSi(C)CSCSi(C)C . Chemical Reactions Analysis
Bis(trimethylsilylmethyl) sulfide is used as a reagent for the conversion of metal oxides and chlorides into the corresponding sulfides . This transformation exploits the affinity of silicon(IV) for oxygen and halides .Physical And Chemical Properties Analysis
The physical and chemical properties of Bis(trimethylsilylmethyl) sulfide are as follows :科学的研究の応用
擬ハロゲン化物の合成
ビス(トリメチルシリルメチル)スルフィドは、擬ハロゲン化物の合成におけるシリル化剤として使用されます。 このプロセスでは、ハロゲン原子を他の原子または基で置換して擬ハロゲン化物化合物を生成します。擬ハロゲン化物は、真のハロゲン化物と類似した特性を持ちますが、組成が異なります .
2. トリフルオロ酢酸塩およびテトラメチルシリルハロゲン化物の調製 この化合物は、トリフルオロ酢酸塩およびテトラメチルシリルハロゲン化物の合成にも用いられます。 これらはさまざまな化学反応における重要な中間体であり、さらなる合成用途に使用できます .
3. 酸化物と塩化物の硫化物への変換 もう1つの重要な用途は、酸化物と塩化物を対応する硫化物に変換することです。 この変換は、特定の特性を持つ硫化物ベースの材料を作成するための材料科学において重要です .
ジメチルトリスルファンおよびチオンの調製
ビス(トリメチルシリルメチル)スルフィドは、ジメチルトリスルファンおよびチオンの調製にも役立ちます。 チオンはケトンの硫黄アナログであり、このような変換は有機合成において価値があります .
5. 金属酸化物および塩化物の変換 これは、金属酸化物と塩化物を対応する金属硫化物に変換するための試薬として機能し、シリコンの酸素およびハロゲンに対する親和性を活用してこの変換を促進します .
作用機序
Target of Action
Bis(trimethylsilylmethyl) sulfide primarily targets metal oxides and chlorides . These compounds are prevalent in various chemical reactions and processes, serving as essential components in a wide range of reactions .
Mode of Action
The interaction of Bis(trimethylsilylmethyl) sulfide with its targets involves the conversion of metal oxides and chlorides into the corresponding sulfides . This transformation exploits the affinity of silicon (IV) for oxygen and halides . The idealized reaction is represented as:
((CH3)3Si)2S+MO→((CH3)3Si)2O+MS((CH_3)_3Si)_2S + MO \rightarrow ((CH_3)_3Si)_2O + MS((CH3)3Si)2S+MO→((CH3)3Si)2O+MS
.Biochemical Pathways
The action of Bis(trimethylsilylmethyl) sulfide affects the biochemical pathways involving metal oxides and chlorides . By converting these compounds into their corresponding sulfides, it alters the downstream effects of these pathways . The specific pathways and their downstream effects can vary depending on the particular metal oxides and chlorides involved .
Pharmacokinetics
It’s important to note that the compound is a liquid at room temperature with a density of 0844 g/mL at 20 °C . It has a boiling point of 88 °C/21 mmHg .
Result of Action
The molecular and cellular effects of Bis(trimethylsilylmethyl) sulfide’s action primarily involve the transformation of metal oxides and chlorides into corresponding sulfides . This conversion can significantly influence the outcomes of chemical reactions where these compounds are involved .
Action Environment
The action, efficacy, and stability of Bis(trimethylsilylmethyl) sulfide can be influenced by various environmental factors. For instance, it must be protected from air because it hydrolyzes readily . The reaction with water is exothermic, releasing toxic H2S . Therefore, the compound should be handled and stored properly to ensure its stability and effectiveness .
Safety and Hazards
Bis(trimethylsilylmethyl) sulfide is classified as a combustible liquid . It may cause skin irritation, serious eye irritation, and respiratory irritation . It reacts exothermically with water, releasing toxic H2S . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this chemical .
生化学分析
Biochemical Properties
Bis(trimethylsilylmethyl) sulfide plays a significant role in biochemical reactions, particularly in the conversion of metal oxides and chlorides into sulfides . This transformation exploits the affinity of silicon(IV) for oxygen and halides. The compound interacts with various enzymes and proteins, facilitating the conversion of aldehydes and ketones to thiones . These interactions are crucial for the synthesis of sulfur-containing compounds, which are essential in various biochemical processes.
Cellular Effects
Bis(trimethylsilylmethyl) sulfide influences several cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of various cell types by altering the expression of specific genes and proteins . The compound’s impact on cell signaling pathways can lead to changes in cellular responses, such as proliferation, differentiation, and apoptosis. Additionally, Bis(trimethylsilylmethyl) sulfide can modulate cellular metabolism by influencing the activity of metabolic enzymes.
Molecular Mechanism
At the molecular level, Bis(trimethylsilylmethyl) sulfide exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s ability to act as a silylating agent allows it to modify the structure and function of target molecules. This modification can lead to the inhibition or activation of specific enzymes, thereby altering biochemical pathways. Furthermore, Bis(trimethylsilylmethyl) sulfide can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bis(trimethylsilylmethyl) sulfide can change over time due to its stability and degradation . The compound is known to hydrolyze readily in the presence of water, leading to the formation of trimethylsilanol and hydrogen sulfide . This degradation can affect the long-term stability and efficacy of Bis(trimethylsilylmethyl) sulfide in biochemical experiments. In vitro and in vivo studies have shown that prolonged exposure to the compound can result in changes in cellular function, including alterations in gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of Bis(trimethylsilylmethyl) sulfide vary with different dosages in animal models . At low doses, the compound can facilitate biochemical reactions without causing significant adverse effects. At high doses, Bis(trimethylsilylmethyl) sulfide can exhibit toxic effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, where a specific dosage level leads to a marked change in the compound’s impact on cellular function.
Metabolic Pathways
Bis(trimethylsilylmethyl) sulfide is involved in several metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions . The compound’s role in the conversion of metal oxides and chlorides into sulfides is a key aspect of its metabolic activity. Additionally, Bis(trimethylsilylmethyl) sulfide can influence metabolic flux and metabolite levels by modulating the activity of specific enzymes involved in sulfur metabolism.
Transport and Distribution
Within cells and tissues, Bis(trimethylsilylmethyl) sulfide is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in specific cellular compartments. The transport and distribution of Bis(trimethylsilylmethyl) sulfide are crucial for its biochemical activity, as they determine the compound’s availability to interact with target molecules.
Subcellular Localization
The subcellular localization of Bis(trimethylsilylmethyl) sulfide is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects. The localization of Bis(trimethylsilylmethyl) sulfide within cells is essential for its function, as it determines the compound’s ability to interact with target biomolecules and modulate cellular processes.
特性
IUPAC Name |
trimethyl(trimethylsilylmethylsulfanylmethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H22SSi2/c1-10(2,3)7-9-8-11(4,5)6/h7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GISUCMFTNKRCPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CSC[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H22SSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60197046 | |
| Record name | Silane, (thiobis(methylene))bis(thiomethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4712-51-0 | |
| Record name | Silane, (thiobis(methylene))bis(thiomethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004712510 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, (thiobis(methylene))bis(thiomethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(trimethylsilylmethyl) Sulfide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Bis(trimethylsilylmethyl) sulfide acts as a ligand, donating its sulfur atom's lone pair of electrons to form a coordinate covalent bond with the metal center. This interaction creates a complex where the sulfur atom in the Bis(trimethylsilylmethyl) sulfide acts as a prochiral center. []
ANone: While the provided abstracts don't explicitly state the molecular weight or spectroscopic data, we can deduce the molecular formula:
A: Bis(trimethylsilylmethyl) sulfide, when used with a fluoride ion promoter, facilitates the methylthiomethylation of carbonyl compounds. [, ] This reaction is valuable for introducing a methylthiomethyl (-CH2-S-CH3) group into organic molecules, which can be further modified in subsequent synthetic steps.
A: The research indicates that replacing sulfur with selenium in Bis(trimethylsilylmethyl) sulfide to form Bis(trimethylsilylmethyl) selenide also leads to the formation of complexes with Palladium(II) and Platinum(II). [] Further studies are needed to compare the stability and reactivity of these complexes with their sulfur-containing counterparts.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


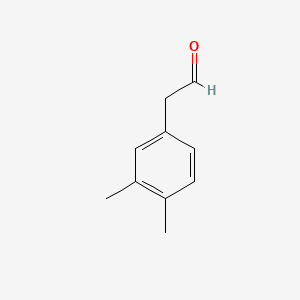

![Benzoic acid, 2-chloro-5-[(methylamino)sulfonyl]-](/img/structure/B1360186.png)
